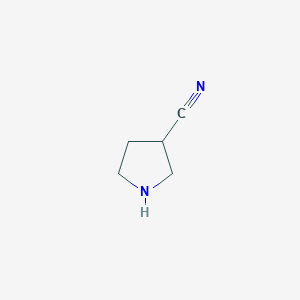

Pyrrolidine-3-carbonitrile

説明

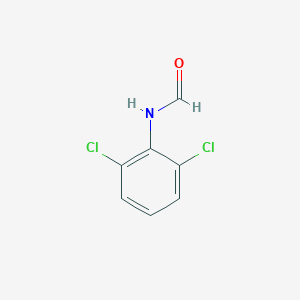

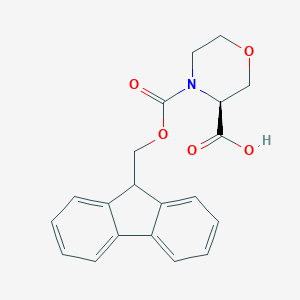

Pyrrolidine-3-carbonitrile is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including Pyrrolidine-3-carbonitrile, is characterized by a five-membered ring with a nitrogen atom . This structure allows for a variety of functionalizations and modifications, leading to a wide range of potential bioactive compounds .

科学的研究の応用

Drug Discovery

Pyrrolidine-3-carbonitrile is a versatile scaffold for novel biologically active compounds in drug discovery . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antioxidant Activity

Pyrrolidine alkaloids, including Pyrrolidine-3-carbonitrile, have been shown to possess antioxidant activity . These compounds can neutralize harmful free radicals in the body, potentially preventing or delaying certain types of cell damage .

Anti-inflammatory Activity

Pyrrolidine-3-carbonitrile has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation, such as arthritis or asthma .

Antibacterial and Antifungal Activity

Pyrrolidine-3-carbonitrile has been shown to have antibacterial and antifungal activities . This suggests potential applications in the treatment of bacterial and fungal infections .

Anticancer Activity

Pyrrolidine-3-carbonitrile has been found to have anticancer properties . This suggests potential applications in cancer treatment, possibly as a component of chemotherapy regimens .

Neuropharmacological Activity

Pyrrolidine-3-carbonitrile has been shown to have neuropharmacological activities . This suggests potential applications in the treatment of neurological disorders .

Antiviral and Anticancer Therapy

Pyrrolidine-3-carbonitrile can be used in the synthesis of unnatural nucleoside analogs, which are proven to inhibit viral reverse transcriptases and mammalian DNA polymerases . This makes it a promising candidate for antiviral and anticancer therapy .

Anti-hyperglycemic Activity

Pyrrolidine-3-carbonitrile has been found to have anti-hyperglycemic properties . This suggests potential applications in the treatment of conditions characterized by high blood sugar, such as diabetes .

将来の方向性

Pyrrolidine and its derivatives have shown potential in various therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antituberculosis treatments . This suggests that Pyrrolidine-3-carbonitrile and similar compounds could have promising futures in drug discovery and development .

作用機序

Target of Action

Pyrrolidine-3-carbonitrile is a versatile compound with a wide range of biological activities. Compounds with a pyrrolidine ring have been reported to interact with various proteins and enzymes, influencing their function .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can interact with target proteins in a specific manner, leading to changes in their function . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε, suggesting a potential kinase inhibition mechanism .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

It’s suggested that modifications to the pyrrolidine ring, such as the introduction of a methyl group at c-3, can improve the pharmacokinetic profiles of these compounds .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, suggesting that the compound’s action may be influenced by its stereochemistry .

特性

IUPAC Name |

pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATJETPTDKFEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine-3-carbonitrile | |

CAS RN |

10603-53-9 | |

| Record name | 3-Pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What kind of antimicrobial activity do pyrrolidine-3-carbonitrile derivatives possess?

A1: While specific data on antimicrobial activity is limited in the provided abstracts, research suggests that newly synthesized pyrrolidine-3-carbonitrile derivatives exhibit promising antimicrobial effects []. These derivatives are often synthesized by reacting 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with various reagents like stabilized phosphorus ylides, Wittig-Horner reagents, trialkylphosphites, and tris(dialkylamino)phosphines []. Further research is needed to understand the full spectrum of their antimicrobial action.

Q2: What is the typical structural conformation of pyrrolidine-3-carbonitrile derivatives in crystal structures?

A2: Crystallographic studies reveal that the pyrrolidine ring in these compounds often adopts a twist conformation, particularly along the N—CH2 bond []. The conformations of other attached ring systems, like indoline or chromene, can vary. For instance, in 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, the indolin-2-one and 1H-indole rings are nearly planar, while the chromene ring system is also almost planar [].

Q3: How do intermolecular interactions influence the crystal packing of pyrrolidine-3-carbonitrile derivatives?

A3: Hydrogen bonding plays a crucial role in the crystal packing of these molecules. For example, in the crystal structure of 3′-[Hydroxy(4-oxo-4H-chromen-3-yl)methyl]-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, molecules are connected by N—H⋯O and O—H⋯O hydrogen bonds []. These interactions form centrosymmetric patterns, leading to a hydrogen-bonded chain that propagates along specific crystallographic axes []. Additionally, C—H⋯O interactions and aromatic π–π stacking contribute to the overall stability of the crystal structure [].

Q4: What are some common synthetic routes for pyrrolidine-3-carbonitrile derivatives?

A4: While specific synthetic procedures are not detailed in the provided abstracts, one study mentions the use of nitriles in the synthesis of these compounds []. This suggests that reactions involving nitrile groups, such as nucleophilic additions or cyclizations, are likely employed in the synthesis of pyrrolidine-3-carbonitrile derivatives.

Q5: Are there any reported Structure-Activity Relationship (SAR) studies for pyrrolidine-3-carbonitrile derivatives?

A5: While the provided research does not delve deeply into comprehensive SAR studies, it is evident that modifications to the core pyrrolidine-3-carbonitrile structure significantly influence the final compound's conformation and intermolecular interactions [, , , , ]. These structural changes likely impact the biological activity and physicochemical properties of the derivatives. Further research focusing on systematic modifications and their impact on desired activities is needed to establish clear SAR trends.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)